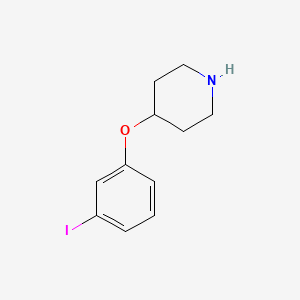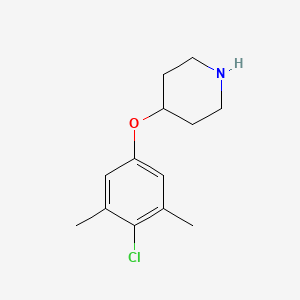
2-(Chloromethyl)-5-methoxy-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-methoxy-1,3-benzoxazole is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles are known for their diverse pharmacological activities and are used as precursors in the synthesis of various derivatives with potential applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the cyclization of ortho-substituted phenols with appropriate precursors. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a related compound, was achieved through a simple method and confirmed by various spectroscopic techniques . Similarly, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, another related heterocycle, was performed through a multi-step process starting from methyl 4-hydroxy-3-methoxybenzoate, which included substitution, nitration, reduction, cyclization, and chlorination steps .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is often characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, as well as by X-ray crystallography. For example, the structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined by single-crystal X-ray diffraction and supported by theoretical calculations using Hartree-Fock and Density Functional Theory methods .
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which can lead to the formation of fused heterocyclic systems. For instance, N-chloromethyl-2-thiono-benzoxazole underwent nucleophilic substitution by sulfur, oxygen, and nitrogen nucleophiles to afford s-triazolo- and 1,2,4-oxadiazolo fused systems . Additionally, 1-methoxypyrazole 2-oxides, which share a similar methoxy substitution pattern, were found to undergo acyloxy migration and abnormal reactions with phosphorus trichloride and benzoyl chloride, leading to chloromethylpyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be influenced by their substituents. For example, the chromogenic properties of a benzoxazole derivative were studied, showing solvatochromism at keto-enol equilibrium due to ground state intramolecular proton transfer. The excited-state intramolecular proton transfer resulted in intense fluorescence with an anomalous Stokes shift . The crystal structure of 2-chloromethyl-2λ5-2,2′(3H,3′H)-spirobis[1,3,2-benzoxazaphosphole] revealed a distorted trigonal-bipyramidal coordination around the phosphorus atom, which can affect its reactivity and interaction with other molecules .
Scientific Research Applications
Synthesis and Biological Activity :
- Benzoxazoles, including derivatives similar to 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole, have been synthesized and evaluated for their antifungal, insecticidal, and herbicidal activities. These compounds, with varying substituents, show significant biological activities, which depend on the specific substituents and their positions on the benzoxazole ring (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982).
Fluorescent Probes and Sensing Applications :
- Benzoxazole derivatives have been used in the development of fluorescent probes for sensing various cations, like magnesium and zinc, as well as for pH sensing. These compounds exhibit significant changes in fluorescence in response to different environmental conditions, making them suitable for sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Fluorescent Nanomaterials :
- In material science, benzoxazole derivatives have been used to create fluorescent nanofibers and microcrystals. These materials have potential applications in biological and aqueous media due to their strong blue light emission and photoluminescence properties (Ghodbane et al., 2012).
DNA Interaction and Antitumor Activity :
- Research has shown that benzoxazole derivatives can interact with DNA through intercalation and have been studied for their antitumor activities. This indicates their potential in medicinal chemistry for the development of new therapeutic agents (Jiang et al., 2010).
Quantum Mechanical Studies and Light Harvesting Properties :
- Benzoxazole compounds have been studied using quantum mechanical methods to evaluate their potential light harvesting properties. This research suggests applications in the design of new dye-sensitized solar cells (DSSCs) (Mary et al., 2019).
Safety And Hazards
Understanding the safety and hazards associated with a compound is crucial for handling and storage. However, I couldn’t find specific information on the safety and hazards of 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole.
Future Directions
The future directions for a compound can involve potential applications, areas of research, and opportunities for development. Unfortunately, I couldn’t find specific information on the future directions for 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole.
I’m sorry I couldn’t provide more detailed information. The compound you’re asking about may not be well-studied, or the information may not be readily available in the sources I have access to. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
2-(chloromethyl)-5-methoxy-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNWQYOIWIVPTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-methoxy-1,3-benzoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)


![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)
![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)



